J-113863, trans-

説明

“J-113863, trans-” is a potent chemokine CCR1 and CCR3 receptor antagonist . It inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants with IC50 of 9.57 and 93.8 nM, respectively .

Molecular Structure Analysis

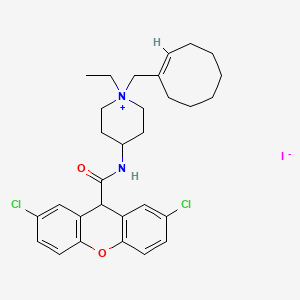

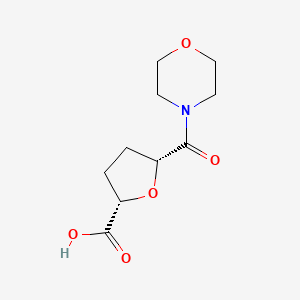

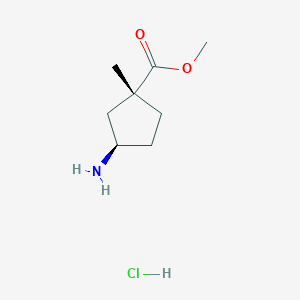

The molecular weight of “J-113863, trans-” is 655.44 . Its molecular formula is C30H37Cl2IN2O2 .Chemical Reactions Analysis

“J-113863, trans-” is a potent chemokine receptor 1 (CCR1) antagonist. It also displays high selectivity for human but not mouse CCR3 receptors . It’s inactive against CCR2, CCR4, and CCR5, as well as the LTB4 or TNF-α receptors .科学的研究の応用

CCR1 Antagonist

J-113863 is a potent chemokine receptor 1 (CCR1) antagonist . It has IC50 values of 0.9 and 5.8 nM for human and mouse CCR1 receptors respectively . This means it can effectively inhibit the activity of these receptors, which play a crucial role in immune response.

Treatment for Multiple Sclerosis

J-113863 has been used in research related to Multiple Sclerosis (MS), an immune-mediated and neurodegenerative disorder of the central nervous system . The compound was found to correct the imbalance of pro- and anti-inflammatory cytokines in a mouse model of relapsing-remitting multiple sclerosis .

Regulation of Cytokines

The compound has been observed to decrease the populations of CD4+ GM-CSF+ and CD4+ IL-6+ cells and increase CD4+ IL-27+ and CD4+ IL-10+ cells in the spleen . This suggests that J-113863 can regulate the expression of these cytokines, which are important mediators of the immune response.

Inflammation and Joint Damage

In vivo, J-113863 has been tested in collagen-induced arthritis (CIA). Treatment of arthritic mice with J-113863 improved paw inflammation and joint damage .

Cell Infiltration

J-113863 dramatically decreases cell infiltration into joints . This suggests that it could be useful in treating conditions characterized by abnormal cell infiltration, such as arthritis.

TNFα Levels

J-113863 does not inhibit IL-2 or DTH but reduces plasma TNFα levels in LPS-treated mice . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.

作用機序

Target of Action

J-113863, also known as trans-J-113863, is a potent and selective antagonist of the chemokine receptor 1 (CCR1) with IC50 values of 0.9 nM and 5.8 nM for human and mouse CCR1 receptors, respectively . CCR1 is a protein that plays a significant role in human health by leading to a variety of cellular responses .

Mode of Action

J-113863 interacts with its targets, the CCR1 and CCR3 receptors, by blocking their activity. This blockade prevents the binding of chemokines to these receptors, thereby inhibiting the chemotaxis, or movement, of cells towards the source of the chemokines .

Biochemical Pathways

The primary biochemical pathways affected by J-113863 involve the chemokine receptors CCR1 and CCR3. These receptors are part of a superfamily that binds multiple CC-chemokines, the most representative being CCL3/macrophage inflammatory protein-1α (MIP-1α) and CCL5 . By blocking these receptors, J-113863 disrupts the normal functioning of these pathways, leading to changes in cellular responses .

Result of Action

J-113863 has been shown to have an anti-inflammatory effect. In a study involving a mouse model of collagen-induced arthritis, treatment with J-113863 improved paw inflammation and joint damage, and dramatically decreased cell infiltration into joints . In another study, J-113863 treatment decreased the populations of CD4 + GM-CSF + and CD4 + IL-6 + cells and increased CD4 + IL-27 + and CD4 + IL-10 + cells in the spleen .

Safety and Hazards

特性

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202796-41-6, 202796-42-7, 301648-08-8 | |

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary target of J-113863 and what are its downstream effects?

A1: J-113863 acts as an antagonist of the C-C chemokine receptor type 1 (CCR1) [, , ]. By binding to CCR1, it blocks the binding and signaling of its natural chemokine ligands, such as CCL2 (MCP-1), CCL3 (MIP-1α), and CCL5 (RANTES) [, ]. This inhibition disrupts the recruitment and activation of CCR1-expressing immune cells, including monocytes, macrophages, and neutrophils, to sites of inflammation [, ].

Q2: What role does CCR1 play in the context of Modified Vaccinia virus Ankara (MVA) infection?

A2: Research indicates that CCR1 is involved in the recruitment of leukocytes, specifically neutrophils, to the lungs during respiratory infection with MVA []. This recruitment is part of the strong innate immune response triggered by MVA, which is unique compared to other vaccinia virus strains [].

Q3: How does J-113863 impact leukocyte recruitment in vivo?

A3: Studies using Ccr1 -/- mice and J-113863 administration demonstrate that blocking CCR1 signaling impairs the recruitment of leukocytes, including neutrophils, to the lungs following MVA infection []. This highlights the importance of CCR1 in the inflammatory response to MVA.

Q4: Does J-113863 impact the tumor microenvironment?

A4: In the context of pancreatic ductal adenocarcinoma (PDA), research shows that J-113863 can alter the tumor microenvironment []. Treatment with J-113863 leads to smaller tumors and an increase in anti-tumor immunity, likely by impacting the immunosuppressive properties of tumor-associated macrophages (TAMs) [].

Q5: Are there any synergistic effects observed when combining J-113863 with other therapies?

A5: Interestingly, combining J-113863 with anti-PDL1 immune checkpoint blockade demonstrates synergistic effects in reducing tumor growth in PDA models []. This suggests a potential for combination therapy approaches targeting both CCR1 and immune checkpoint pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)